molecular formula C15H13FN2O B3006069 (3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2176069-39-7

(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Numéro de catalogue B3006069
Numéro CAS: 2176069-39-7
Poids moléculaire: 256.28
Clé InChI: SOFCLROSDFPIKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound , (3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, is a complex organic molecule that may be related to various pharmaceutical research efforts. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step processes that often utilize palladium-catalyzed reactions. For instance, the synthesis of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, a bioisostere of an aldose reductase inhibitor, was achieved through a series of steps leading to a potent in vitro inhibitor . Similarly, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, involved electrophilic fluorination of a trimethylstannyl precursor . Another related compound, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, was synthesized using a palladium-catalyzed cyanation/reduction sequence . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heterocyclic rings, such as pyrrolopyridine, which is a common feature in the molecules described in the papers . The presence of substituents like fluorine and methyl groups can significantly affect the electronic properties and conformation of the molecule, which in turn can influence its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include palladium-catalyzed coupling reactions, electrophilic fluorination, and regioselective chlorination . These reactions are crucial for introducing specific functional groups at desired positions on the heterocyclic core, which is essential for the targeted biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. For example, the bioisostere of an aldose reductase inhibitor showed considerable activity in an in vitro experimental glycation model of diabetes mellitus . The compound intended for imaging dopamine D4 receptors was synthesized with high specific radioactivity and showed homogeneous distribution within the rat brain . These properties suggest that the compound of interest may also exhibit significant biological activity and could be synthesized with high specificity for potential use in medical imaging or as a pharmaceutical agent.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone and related compounds are studied for their synthesis and structural properties. A study by Huang et al. (2021) detailed the synthesis of related boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. The structures were confirmed using various spectroscopic methods and X-ray diffraction, and further investigated using density functional theory (DFT). This research highlights the compound's conformational consistency between DFT optimized structures and crystal structures determined by X-ray diffraction (Huang et al., 2021).

Chemical Properties and Drug Development

Research on similar compounds includes the development of potent and selective agonists for receptors such as 5-HT1A. Vacher et al. (1999) synthesized derivatives of 2-pyridinemethylamine as 5-HT1A receptor agonists, showing enhanced agonist activity. This highlights the potential of such compounds in developing new drugs for treating conditions like depression (Vacher et al., 1999).

Molecular Design and Docking Studies

Caballero et al. (2011) performed docking studies with similar compounds to understand their interaction with c-Met kinase, an important target in cancer therapy. This research provides insights into the design of new kinase inhibitors, offering potential therapeutic applications (Caballero et al., 2011).

Applications in Imaging and Diagnostics

Blanckaert et al. (2007) reported the synthesis and evaluation of a related compound as a potential SPECT tracer for the 5-HT2A receptor. This study demonstrates the application of such compounds in developing imaging agents for neurological research (Blanckaert et al., 2007).

Propriétés

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-4-5-11(7-13(10)16)15(19)18-8-12-3-2-6-17-14(12)9-18/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFCLROSDFPIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.